Perfluoro-2,11-dimethyldodecane

Description

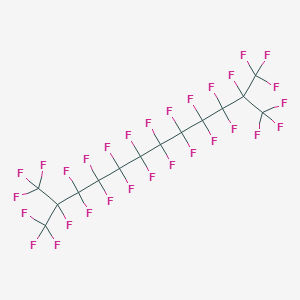

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F30/c15-1(11(33,34)35,12(36,37)38)3(17,18)5(21,22)7(25,26)9(29,30)10(31,32)8(27,28)6(23,24)4(19,20)2(16,13(39,40)41)14(42,43)44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEMNVWCINQDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379806 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118694-32-9 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

19F NMR Chemical Shifts and Spectroscopic Data for Perfluoro-2,11-dimethyldodecane: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

Perfluoro-2,11-dimethyldodecane ( C14F30 , CAS: 118694-32-9) is a highly branched, fully fluorinated alkane. Compounds in this class are of significant interest in materials science, fluoropolymer manufacturing, and biomedical engineering—particularly as oxygen carriers in artificial blood substitutes and contrast agents for 19F Magnetic Resonance Imaging (MRI).

Due to the absence of protons, traditional 1H NMR is entirely ineffective for the structural elucidation of perfluorocarbons. Instead, 19F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard. This whitepaper provides a comprehensive, field-proven framework for predicting, acquiring, and interpreting the 19F NMR spectroscopic data of perfluoro-2,11-dimethyldodecane, grounded in the fundamental principles of paramagnetic shielding.

The Causality of 19F Chemical Shifts in Perfluoroalkanes

To accurately interpret the spectrum of perfluoro-2,11-dimethyldodecane, one must understand the quantum mechanical drivers of fluorine chemical shifts. Unlike 1H NMR, where the diamagnetic shielding term ( σd ) dictates resonance frequencies, 19F NMR chemical shifts are overwhelmingly dominated by the paramagnetic shielding term ( σp ) arising from the filled 2p-orbital electrons[1].

In perfluoroalkanes, the substitution of fluorine atoms with massive, electron-rich perfluoroalkyl groups dramatically alters the local electronic environment. Counterintuitively to those trained in proton NMR, increased steric crowding and branching in perfluorocarbons lead to maximum paramagnetic shielding , pushing the resonance significantly upfield (more negative ppm relative to the CFCl3 standard)[2].

-

Terminal & Branched CF3 Groups: Experience the least paramagnetic shielding and resonate furthest downfield (-70 to -80 ppm).

-

Internal CF2 Chains: Experience intermediate shielding (-115 to -127 ppm).

-

Tertiary CF Groups: Buried within the electron-dense perfluoroalkyl branches, these experience maximum paramagnetic shielding and resonate furthest upfield (-185 to -190 ppm)[3].

Influence of local electronic environment on 19F NMR chemical shifts.

Predictive Spectroscopic Data for Perfluoro-2,11-dimethyldodecane

Perfluoro-2,11-dimethyldodecane possesses a symmetrical backbone, reducing the number of magnetically non-equivalent fluorine environments from 30 to 7 distinct resonance bands. Based on established empirical rules for branched perfluoroalkanes (such as perfluoro-2-methylpentane), the predicted 19F NMR chemical shifts are detailed below[3][4].

Table 1: Predicted 19F NMR Chemical Shifts ( C14F30 )

Reference: CFCl3 at 0.00 ppm. Negative values indicate upfield shifts.

| Position / Environment | Functional Group | Predicted Shift ( δ , ppm) | Integration | Multiplicity / Coupling Notes |

| C1, C12 & Branches | Terminal CF3 | -74.5 to -75.0 | 12F | Overlapping multiplets due to 4JFF coupling. |

| C3, C10 | CF2 (adjacent to CF ) | -117.0 to -118.5 | 4F | Complex AB system / multiplet. |

| C4, C9 | CF2 (internal) | -122.0 to -123.5 | 4F | Broad singlet / unresolved multiplet. |

| C5, C8 | CF2 (internal) | -124.0 to -125.0 | 4F | Broad singlet / unresolved multiplet. |

| C6, C7 | CF2 (central) | -126.0 to -127.5 | 4F | Broad singlet / unresolved multiplet. |

| C2, C11 | Tertiary CF | -188.0 to -190.0 | 2F | Broad multiplet (extensive 3JFF and 4JFF ). |

Data Synthesis Note: The central CF2 groups (C6, C7) resonate slightly further upfield than standard bulk CF2 due to the cumulative γ -gauche shielding effects propagating down the rigid fluorocarbon chain[2].

Experimental Workflows & Protocols

Because perfluorocarbons are highly lipophobic and hydrophobic, they are generally insoluble in standard deuterated NMR solvents (e.g., CDCl3 , DMSO-d6 ). Furthermore, fluorine nuclei in perfluorocarbons lack the efficient dipole-dipole relaxation pathways normally provided by nearby protons, resulting in exceptionally long longitudinal relaxation times ( T1 ).

To ensure trustworthiness and quantitative accuracy, the following self-validating protocol must be strictly adhered to.

Step-by-Step Acquisition Methodology

Step 1: Sample Preparation (The Coaxial Method)

-

Transfer 40–50 mg of neat perfluoro-2,11-dimethyldodecane into a standard 5 mm NMR tube.

-

Insert a sealed coaxial capillary containing CDCl3 (for the deuterium lock) and a trace amount of Trichlorofluoromethane ( CFCl3 , 0.00 ppm) as the internal chemical shift reference[5].

-

Causality Check: Using a coaxial insert prevents solvent-induced chemical shift variations (which can vary by up to 10 ppm depending on solvent dielectric constants)[6].

Step 2: Spectrometer Configuration & Tuning

-

Insert the sample into a spectrometer equipped with a dedicated 19F or broadband (BBO/HFX) probe.

-

Tune and match the probe specifically to the 19F Larmor frequency (e.g., 376.5 MHz on a 400 MHz system).

-

Lock the magnetic field ( B0 ) to the deuterium signal from the coaxial capillary and shim to optimize homogeneity.

Step 3: Pulse Sequence & Acquisition Parameters

-

Spectral Width (SW): Set a massive spectral width of at least 300 ppm (+50 ppm to -250 ppm) to ensure all resonances are uniformly excited without fold-over artifacts[7].

-

Relaxation Delay (D1): Set D1≥5.0 seconds. Crucial: If quantitative integration is required, D1 must be set to 5×T1 of the slowest relaxing nucleus (often the tertiary CF ). Alternatively, add 4 mg/mL of Chromium(III) acetylacetonate ( Cr(acac)3 ) as a paramagnetic relaxation agent to safely reduce D1 to 1-2 seconds[8].

-

Scans (NS): Acquire 64 to 128 transients. No decoupling is required, as there are no protons in the molecule.

Step 4: Data Processing

-

Apply an exponential window function with a Line Broadening (LB) of 1.0 – 2.0 Hz to improve the Signal-to-Noise Ratio (SNR) of the broad homonuclear multiplets.

-

Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

-

Reference the spectrum by setting the CFCl3 singlet strictly to 0.00 ppm.

19F NMR spectroscopic acquisition and processing workflow for perfluoroalkanes.

Data Interpretation and Validation

When analyzing the processed spectrum, a self-validating system relies on integration ratios . Because 19F is 100% naturally abundant and a spin-1/2 nucleus[9], the integrated area under each peak is directly proportional to the number of fluorine atoms, provided the relaxation delay was sufficient.

-

Verify the Extremes: Locate the CF3 peak at ~-74.5 ppm and the tertiary CF peak at ~-189 ppm. Set the integration of the CF peak to exactly 2.00 .

-

Confirm the Branches: The CF3 peak integration should read 12.00 ( ±0.5 ). If it reads lower, your D1 delay is too short, and the CF3 nuclei are experiencing saturation.

-

Map the Backbone: The central CF2 envelope (-117 to -127 ppm) should integrate to a total of 16.00 .

-

Homonuclear Coupling: Expect highly complex splitting patterns. Unlike 1H NMR, 19F−19F coupling constants are massive ( 2JFF can exceed 250 Hz, and long-range 4JFF and 5JFF couplings are highly visible). Therefore, most CF2 signals will appear as broad, unresolved multiplets rather than clean triplets or quintets[1].

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia, The Free Encyclopedia URL:[Link]

-

Guide to Fluorine NMR for Organic Chemists EPDF.pub URL:[Link]

-

19F Chemical Shifts and Coupling Constants NMR Facility, UCSB Chem and Biochem URL:[Link]

-

Fluorine NMR Biophysics.org URL:[Link]

-

Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching ACS Publications (Environmental Science & Technology) URL:[Link]

-

19F NMR Reference Standards University of Colorado Boulder URL:[Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epdf.pub [epdf.pub]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jeol.com [jeol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biophysics.org [biophysics.org]

Solubility of Oxygen in Perfluoro-2,11-dimethyldodecane at Room Temperature: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide for Researchers

Abstract

Perfluorocarbons (PFCs) are distinguished by their exceptionally high capacity for dissolving respiratory gases, a characteristic that underpins their significant potential in biomedical and pharmaceutical applications. This technical guide provides a comprehensive analysis of the principles governing the solubility of oxygen in perfluorinated liquids, with a specific focus on perfluoro-2,11-dimethyldodecane. While direct experimental solubility data for this specific branched PFC is not extensively published, this paper establishes a robust framework for understanding and determining this critical parameter. We will delve into the fundamental physicochemical properties of PFCs that lead to their high gas solubility, present comparative data from structurally analogous PFCs, and provide a detailed, field-proven experimental protocol for its precise measurement. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this unique class of compounds.

Introduction: The Significance of Gas Solubility in Perfluorocarbons

Perfluorocarbons are a class of synthetic compounds in which carbon-bound hydrogen atoms are replaced by fluorine. This complete fluorination imparts remarkable properties, including exceptional chemical and biological inertness, low surface tension, and, most notably, a high capacity for dissolving gases such as oxygen and carbon dioxide.[1][2] This latter property is not a result of chemical binding, as with hemoglobin, but of physical dissolution into the liquid matrix.[3][4]

The ability of PFCs to dissolve 20 to 40 times more oxygen than water makes them prime candidates for a range of advanced biomedical applications.[3] These include:

-

Oxygen Therapeutics (Blood Substitutes): PFC emulsions can serve as temporary oxygen carriers to perfuse tissues when blood is unavailable or contraindicated.[1][3]

-

Reversing Tumor Hypoxia: In oncology, PFC nanoparticles can be used to oxygenate hypoxic tumors, thereby increasing their sensitivity to radiation therapy and certain chemotherapies.[5]

-

Drug Delivery Platforms: The unique properties of PFCs make them suitable for formulating stable nanoemulsions for targeted drug delivery.[6][7][8]

-

Cell Culture and Bioprocessing: Enhancing oxygen supply in bioreactors can significantly improve cell viability and productivity.

Perfluoro-2,11-dimethyldodecane, a branched C14 fluorocarbon, is of interest due to its specific physical properties, such as boiling point and viscosity, which can be critical for formulation stability and in vivo residence time. Understanding its precise oxygen-dissolving capacity is a prerequisite for its rational application in any of these fields.

Theoretical Framework

The Physicochemical Basis of High Gas Solubility in PFCs

The high gas solubility in PFCs is a direct consequence of their unique molecular architecture. The driving factors are:

-

Low Intermolecular Forces: Fluorine is the most electronegative element, but its electron cloud has extremely low polarizability. This results in very weak van der Waals forces between PFC molecules.[3][4] Consequently, the energy required to create a "cavity" within the liquid to accommodate a gas molecule is significantly lower than in more cohesive liquids like water or hydrocarbons.[4]

-

Non-Polarity: Both oxygen (O₂) and PFCs are non-polar. Following the principle of "like dissolves like," the non-polar oxygen molecule readily dissolves in the non-polar PFC solvent.[3][9]

This relationship is visually conceptualized in the diagram below, illustrating how the weak intermolecular forces in PFCs facilitate the accommodation of gas molecules.

Caption: Weak vs. Strong Intermolecular Forces.

Governing Principles: Henry's Law

For dilute solutions of gases in liquids, the solubility is governed by Henry's Law. It states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.[9][10][11]

The law is commonly expressed as:

P = KH * C

Where:

-

P is the partial pressure of the gas above the solution.

-

KH is the Henry's Law constant, a proportionality factor specific to the gas-solvent pair and temperature.[10]

-

C is the concentration of the dissolved gas in the liquid.

This linear relationship is fundamental to designing experiments and applications, as it dictates that the amount of oxygen a PFC can carry is directly proportional to the partial pressure of oxygen it is exposed to.[10][12]

Temperature Dependence of Solubility

The solubility of gases in liquids, including PFCs, is inversely related to temperature.[10][13] As temperature increases, the kinetic energy of the dissolved gas molecules increases, allowing them to escape from the liquid phase more readily, thus decreasing solubility.[14] This relationship can be described by the van 't Hoff equation, which relates the change in the equilibrium constant (and thus solubility) to the change in temperature and the enthalpy of dissolution.[15][16] For most gases dissolving in liquids, the process is exothermic (releases heat), which explains the decrease in solubility with increasing temperature.[14]

Quantitative Analysis: Oxygen Solubility in Analogous Perfluorocarbons

Direct, peer-reviewed data for the oxygen solubility of perfluoro-2,11-dimethyldodecane is scarce. However, by examining structurally similar linear and cyclic PFCs, we can establish a reliable estimate and a valuable comparative context. The data below is collated for room temperature (25°C / 298.15 K) and standard pressure (1 atm).

| Perfluorocarbon | Chemical Formula | Molecular Weight ( g/mol ) | O₂ Solubility (mL/100 mL) | O₂ Solubility (mM) | Reference(s) |

| Perfluorodecalin | C₁₀F₁₈ | 462.08 | ~49 | ~21.9 | [17] |

| Perfluorooctyl Bromide (PFOB) | C₈F₁₇Br | 498.96 | ~53 | ~23.6 | [18] |

| Perfluoro-n-nonane | C₉F₂₀ | 488.07 | ~45-50 (estimated) | ~20-22 | [2][19] |

| Perfluoro-n-hexane | C₆F₁₄ | 338.04 | ~53 | ~23.6 | [19] |

| Water (for comparison) | H₂O | 18.02 | ~0.9-1.0 | ~0.4 | [18] |

| Blood (for comparison) | N/A | N/A | ~20 | ~8.9 | [18] |

Note: Solubility values can vary slightly based on the exact experimental conditions and measurement techniques used.

Based on these analogs, it is reasonable to predict that the oxygen solubility of perfluoro-2,11-dimethyldodecane (C₁₄F₃₀, MW: 738.11) at 25°C would be in the range of 40-50 mL of O₂ per 100 mL of liquid . The larger molar volume compared to the other PFCs might slightly decrease the solubility when expressed in volumetric terms (mL/100mL), but the fundamental physicochemical properties remain the same.

Experimental Protocol: A Self-Validating System for Measuring Oxygen Solubility

To achieve trustworthy and reproducible results, a robust methodology is paramount. The saturation method, which measures the volume of gas absorbed by a known volume of degassed solvent, is a classic and highly accurate technique.[19][20][21] The following protocol is a synthesized, best-practice guide based on established methodologies.

Principle

A precisely known volume of the perfluorocarbon is thoroughly degassed to remove all dissolved gases. It is then brought into contact with pure oxygen at a constant, known pressure and temperature. The system is allowed to reach equilibrium, and the volume of oxygen that has dissolved in the liquid is measured.

Experimental Workflow Diagram

Caption: Workflow for the Volumetric Saturation Method.

Step-by-Step Methodology

-

Apparatus Setup and Calibration:

-

Assemble a gas-tight apparatus consisting of a calibrated gas burette, a dissolution cell of known volume, a mercury or digital manometer, and a connection to a high-vacuum line and a pure oxygen source.[19]

-

The dissolution cell should be jacketed to allow for precise temperature control via a circulating water bath.

-

Ensure the entire apparatus is clean, dry, and can hold a high vacuum (<10⁻³ torr).

-

-

Sample Preparation and Degassing:

-

Verify the purity of the perfluoro-2,11-dimethyldodecane sample using gas chromatography. Impurities can affect solubility measurements.

-

Place a precisely measured volume of the PFC into the dissolution cell.

-

Degas the liquid thoroughly. The most effective method is a series of freeze-pump-thaw cycles.

-

Freeze the PFC using liquid nitrogen.

-

Open the vessel to the high-vacuum line to pump away non-condensable gases.

-

Close the vessel to the vacuum and allow the PFC to thaw.

-

Repeat this cycle at least 3-4 times until no gas bubbles are evolved upon thawing. This step is critical for accuracy.[19]

-

-

-

Saturation:

-

Immerse the dissolution cell in the thermostatic bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow sufficient time for thermal equilibrium.

-

Slowly admit pure oxygen gas into the apparatus. Record the initial volume of gas in the burette and the pressure from the manometer.

-

Begin gentle, consistent stirring or agitation within the dissolution cell to increase the surface area and facilitate rapid equilibration.

-

Monitor the gas volume in the burette. The volume will decrease as oxygen dissolves into the PFC.

-

-

Equilibrium and Measurement:

-

Equilibrium is reached when the gas volume in the burette remains constant over an extended period (e.g., 30-60 minutes), indicating the PFC is saturated with oxygen at that temperature and pressure.

-

Record the final gas volume and pressure. The difference between the initial and final gas volumes is the amount of oxygen absorbed by the liquid.

-

-

Data Reduction and Calculation:

-

Correct the measured volume of absorbed gas to standard temperature and pressure (STP).

-

Account for the vapor pressure of the perfluorocarbon at the experimental temperature, as this contributes to the total pressure.

-

Calculate the solubility in the desired units:

-

Ostwald Coefficient (L): The ratio of the volume of absorbed gas to the volume of the absorbing liquid at the experimental temperature.

-

Mole Fraction (x₂): The moles of dissolved oxygen divided by the total moles of the solution. This requires knowing the density of the PFC to calculate its molar quantity.

-

-

Alternative and Modern Measurement Techniques

While the saturation method is a gold standard for accuracy, modern sensor-based technologies offer faster, real-time measurements, particularly for screening and process monitoring.[22][23]

-

Optical Sensors: These sensors utilize a luminescent dye that is quenched in the presence of oxygen. The degree of quenching, measured by changes in luminescence intensity or lifetime, is proportional to the dissolved oxygen concentration.[22][23] They are highly accurate, especially at low concentrations, and are not affected by interfering gases.[22]

-

Electrochemical (Clark-type) Sensors: These sensors measure the reduction of oxygen as it diffuses across a membrane and reacts at a polarized electrode, generating a current proportional to the oxygen concentration.[22][24]

Validation of these sensor-based methods against the classic Winkler titration or the saturation method is a crucial step in ensuring data integrity.[25][26]

Conclusion

Perfluoro-2,11-dimethyldodecane, like other perfluorocarbons, is expected to exhibit exceptionally high oxygen solubility due to the unique physicochemical properties conferred by its fluorinated structure. While specific experimental values are not widely published, this guide provides the complete theoretical and practical framework necessary for any research or drug development professional to understand, predict, and accurately measure this critical parameter. By leveraging data from analogous compounds and implementing a robust, self-validating experimental protocol such as the saturation method, scientists can confidently quantify the oxygen-carrying capacity of this and other novel perfluorocarbons, paving the way for their successful application in advanced biomedical technologies.

References

-

Fondriest Environmental. (n.d.). Measuring Dissolved Oxygen. Retrieved from Fondriest Environmental. [Link]

-

Henry's Law and Gas Solubility. (2021, May 24). YouTube. [Link]

-

NexSens Technology. (2019, January 24). How to Measure Dissolved Oxygen. [Link]

-

Liu, Z. (n.d.). Henry's Law - Raoult's Law – Partition law. Retrieved from University of Kentucky. [Link]

-

Chemistry 302. (n.d.). Mixtures of liquids and gases (Henry's Law). Retrieved from University of Texas at Austin. [Link]

-

Dias, A. M. A., et al. (2005). Solubility of oxygen in substituted perfluorocarbons. ScienceDirect. [Link]

-

Filipe, E. J. M., et al. (2004). Solubility of oxygen in liquid perfluorocarbons. Universidade de Aveiro. [Link]

-

Wikipedia. (n.d.). Henry's law. [Link]

-

Wang, X., et al. (2022). Review of Dissolved Oxygen Detection Technology: From Laboratory Analysis to Online Intelligent Detection. PMC. [Link]

-

S. S, S., & G, S. (2025). Perfluorocarbons as Oxygen Dissolving and Delivering Agent. Preprints.org. [Link]

-

Britannica. (2026, January 30). Henry's law. [Link]

-

California State Water Resources Control Board. (2004). DQM Information Paper 3.1.1 Dissolved Oxygen Measurement Principles and Methods. [Link]

-

Wilde, F. D. (2008). Field Measurement of Dissolved Oxygen: A Comparison of Methods. ResearchGate. [Link]

-

Filipe, E. J. M., et al. (2004). Solubility of oxygen in liquid perfluorocarbons. ResearchGate. [Link]

-

Spahn, G. H., & Jelkmann, W. (2021). Perfluorocarbon-based oxygen carriers: from physics to physiology. PMC. [Link]

-

Gomes de Azevedo, R., et al. (2003). Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation. RSC Publishing. [Link]

-

Chegg. (2013, October 16). Solved: Solubility of a gas as a function of temperature. [Link]

-

Gomes de Azevedo, R., et al. (2003). Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation. Semantic Scholar. [Link]

-

Helmenstine, A. M. (2020, June 28). The van't Hoff Factor - Definition and How to Calculate It. Science Notes. [Link]

-

Riess, J. G. (2009, July 11). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Taylor & Francis Online. [Link]

-

NextSDS. (n.d.). PERFLUORO-2,11-DIMETHYLDODECANE — Chemical Substance Information. [Link]

-

Wikipedia. (n.d.). Van 't Hoff factor. [Link]

-

O'Cearbhaill, E. D., et al. (2011). Complementary Methods for the Determination of Dissolved Oxygen Content in Perfluorocarbon Emulsions and Other Solutions. ACS Publications. [Link]

-

F2 Chemicals Ltd. (n.d.). Technical Article - Dissolving gases in FLUTEC™ liquids. [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. [Link]

-

Soons, J. A. (2017). Deviation from van't Hoff Behavior of Solids at Low Temperature. ACS Omega. [Link]

-

Riess, J. G. (1995). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. ResearchGate. [Link]

-

Wikipedia. (n.d.). Perfluorodecalin. [Link]

-

Cheméo. (n.d.). Chemical Properties of Perfluorodecalin (CAS 306-94-5). [Link]

-

Cheng, Y., et al. (2023). Perfluorocarbons: A perspective of theranostic applications and challenges. PMC. [Link]

-

Vichare, R., & Janjic, J. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. PMC. [Link]

-

Tran, T. D., et al. (2007). Clinical applications of perfluorocarbon nanoparticles for molecular imaging and targeted therapeutics. PubMed. [Link]

-

Career Henan Chemical Co. (n.d.). PERFLUORODODECANE. [Link]

-

Cheméo. (n.d.). Chemical Properties of Perfluorodecaline, cis- (CAS 60433-11-6). [Link]

-

Vichare, R., & Janjic, J. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics. [Link]

-

Town, J. S., et al. (n.d.). Increased Oxygen Solubility in Aqueous Media Using PEG–Poly-2,2,2-trifluoroethyl Methacrylate Copolymer Micelles and Their Pot. White Rose Research Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical applications of perfluorocarbon nanoparticles for molecular imaging and targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Henry’s law | Solubility, Gas-Liquid Equilibrium & Pressure | Britannica [britannica.com]

- 10. bae.k-state.edu [bae.k-state.edu]

- 11. Henry's law - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. f2chemicals.com [f2chemicals.com]

- 14. ch302.cm.utexas.edu [ch302.cm.utexas.edu]

- 15. chegg.com [chegg.com]

- 16. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 17. Perfluorodecalin - Wikipedia [en.wikipedia.org]

- 18. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sweet.ua.pt [sweet.ua.pt]

- 20. sciencemadness.org [sciencemadness.org]

- 21. Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. fondriest.com [fondriest.com]

- 23. nexsens.com [nexsens.com]

- 24. Review of Dissolved Oxygen Detection Technology: From Laboratory Analysis to Online Intelligent Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. waterboards.ca.gov [waterboards.ca.gov]

- 26. researchgate.net [researchgate.net]

Thermal decomposition temperature of perfluoro-2,11-dimethyldodecane

An In-Depth Technical Guide to the Thermal Decomposition of Perfluoro-2,11-dimethyldodecane

Abstract

Perfluorinated alkanes (PFAs) are renowned for their exceptional chemical inertness and thermal stability, properties derived from the immense strength of the carbon-fluorine bond. These characteristics have made them indispensable in a range of high-performance applications, from advanced lubricants and heat-transfer fluids to dielectric materials. However, the introduction of branching into the perfluoroalkyl chain, as seen in perfluoro-2,11-dimethyldodecane, significantly alters the molecule's thermal stability. This guide provides a comprehensive analysis of the factors governing the thermal decomposition of perfluoro-2,11-dimethyldodecane. While specific experimental data for this compound is not publicly available, this document synthesizes established principles from the study of analogous branched PFAs to predict its decomposition behavior and outlines the definitive experimental methodologies required for its characterization. We will explore the underlying decomposition mechanisms, the profound influence of molecular architecture, and the analytical techniques essential for ensuring material safety and performance in demanding environments.

Introduction: The Dichotomy of Stability in Perfluorinated Alkanes

Perfluorinated compounds are synthetic molecules where all hydrogen atoms on a carbon backbone have been replaced by fluorine atoms. This substitution results in molecules with extraordinary resistance to chemical attack, oxidation, and thermal stress.[1] Linear PFAs, for instance, can exhibit thermal stability at temperatures approaching 500°C.[2] This robustness is primarily attributed to the high bond energy of the C-F bond.

However, the thermal stability of these compounds is not dictated by the C-F bond, but rather by the weakest link: the carbon-carbon (C-C) bond.[2] For linear PFAs, the C-C bonds are relatively strong. The introduction of alkyl branches, creating tertiary or quaternary carbon centers, introduces steric strain and electronic effects that substantially weaken the adjacent C-C bonds. Consequently, branched PFAs decompose at significantly lower temperatures than their linear counterparts.[2]

Perfluoro-2,11-dimethyldodecane, with its C14 backbone and two trifluoromethyl branches, serves as a quintessential example of this principle. Understanding its precise thermal decomposition temperature is critical for researchers and engineers in drug development, advanced materials, and chemical manufacturing to define safe operating limits, predict material lifetime, and prevent catastrophic failures in high-temperature applications.

Caption: Molecular Structure of Perfluoro-2,11-dimethyldodecane.

The Mechanism of Decomposition: Homolytic Cleavage

The thermal degradation of branched perfluoroalkanes is governed by a well-understood mechanism: the homolytic cleavage of the most sterically hindered or substituted C-C bond.[2] This process involves the symmetrical breaking of a covalent bond, where each resulting fragment retains one of the original bonding electrons, forming two free radicals.

For perfluoro-2,11-dimethyldodecane, the weakest points in the carbon backbone are the C-C bonds adjacent to the tertiary carbons at positions 2 and 11. The increased substitution and steric hindrance at these points lower the bond dissociation energy required for cleavage.

The proposed primary decomposition pathway is as follows:

-

Initiation: Upon reaching a critical temperature, the molecule undergoes homolytic cleavage at the most substituted C-C bonds (e.g., C2-C3 or C10-C11). This generates a pair of perfluoroalkyl radicals.

-

Propagation/Termination: These highly reactive radicals can then participate in several subsequent reactions, including:

This radical-driven process leads to the breakdown of the parent molecule into a mixture of smaller perfluoroalkanes and perfluoroalkenes.

Caption: Proposed Thermal Decomposition Pathway.

Experimental Methodologies for Determining Thermal Stability

To precisely quantify the thermal decomposition temperature, a suite of analytical techniques is employed. Each provides complementary information regarding the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for this investigation. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] The temperature at which significant mass loss begins is defined as the onset of decomposition.

Step-by-Step Experimental Protocol for TGA:

-

Instrument Preparation:

-

Sample Preparation:

-

Under a fume hood, accurately weigh approximately 5-10 mg of perfluoro-2,11-dimethyldodecane into the tared crucible.[4] Given that the compound is a liquid at room temperature, a micropipette should be used for precise transfer.

-

-

Atmosphere and Flow Rate:

-

Set the purge gas to high-purity nitrogen or argon to provide an inert atmosphere, preventing oxidative decomposition. A typical flow rate is 30-50 mL/min.[4]

-

-

Temperature Program:

-

Initial Isothermal Step: Hold the sample at a starting temperature (e.g., 30°C) for 5-10 minutes to allow for thermal equilibration.

-

Dynamic Heating Ramp: Increase the temperature at a linear rate, typically 10°C/min, to an upper limit well beyond the expected decomposition, such as 600°C.

-

Final Isothermal Step (Optional): Hold at the maximum temperature to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

The onset decomposition temperature is determined from the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, boiling, and decomposition, which are associated with endothermic or exothermic heat flow. For decomposition, a sharp exothermic peak often follows any endothermic phase changes.

Accelerating Rate Calorimetry (ARC)

ARC is a critical tool for thermal hazard assessment. It subjects a sample to a heat-wait-search sequence under adiabatic conditions (no heat loss to the surroundings).[5][6] Once an exothermic decomposition is detected, the instrument tracks the temperature and pressure rise, simulating a worst-case thermal runaway scenario.[7][8] This provides crucial safety data, including the onset temperature of self-heating, time to maximum rate, and the potential for pressure buildup from gaseous byproducts.[9]

Caption: Standard Experimental Workflow for TGA.

Data Summary and Predictive Insights

While a precise value for perfluoro-2,11-dimethyldodecane requires experimental validation, we can make an informed prediction based on existing literature. The thermal stability of perfluoroalkanes is known to decrease with increased branching.[2]

| Compound | Structure | Expected Decomposition Onset (Inert Atmosphere) | Primary Analytical Techniques |

| Perfluorododecane (Linear) | C12F26 | ~500°C | TGA, DSC |

| Perfluoro-2,11-dimethyldodecane (Branched) | C14F30 | Significantly < 500°C | TGA, DSC, ARC |

The presence of two tertiary carbons in perfluoro-2,11-dimethyldodecane makes it substantially less stable than its linear analogue. The decomposition is expected to initiate at a temperature significantly below 500°C, driven by the cleavage of the C-C bonds at the branching points.

Conclusion

The thermal decomposition temperature of perfluoro-2,11-dimethyldodecane is a critical parameter dictated by its branched molecular structure. In contrast to the high stability of linear perfluoroalkanes, the presence of tertiary carbons creates weak points in the carbon backbone, predisposing the molecule to homolytic cleavage at temperatures significantly lower than 500°C. Definitive characterization of this behavior requires a systematic experimental approach, primarily using Thermogravimetric Analysis to identify the onset of mass loss, supplemented by Differential Scanning Calorimetry and Accelerating Rate Calorimetry to fully assess the energetic profile and thermal hazards. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to safely handle, process, and deploy this and similar branched perfluorinated materials in advanced applications.

References

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

-

(PDF) Thermal decomposition of branched-chain perfluoroalkanes. (n.d.). Academia.edu. Retrieved from [Link]

-

Füglein, E. (n.d.). Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. NETZSCH-Gerätebau GmbH. Retrieved from [Link]

-

DEKRA. (n.d.). ARC Testing (Accelerating Rate Calorimetry) | Thermal Runaway. Retrieved from [Link]

-

Wang, F., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6173-6192. Retrieved from [Link]

-

Dastghib, S. A., et al. (2023). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). ACS Fall 2023. Retrieved from [Link]

-

Ribeiro, M. F. (2018). Self-Assembly of Perfluoroalkylalkane Primitive Surfactants. Fenix. Retrieved from [Link]

-

Sasi, S., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8021-8032. Retrieved from [Link]

-

Blotevogel, J., & Suri, R. (2025). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In ACS Symposium Series. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Retrieved from [Link]

-

Simmie, J. M. (2022). Thermochemistry of per‐ and polyfluoroalkyl substances. International Journal of Chemical Kinetics, 54(12), 799-812. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Yao, Y., et al. (2025). Investigation of Real-Time Gaseous Thermal Decomposition Products of Representative Per- and Polyfluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

MDPI. (2022). Fast and Sensitive Analysis of Short- and Long-Chain Perfluoroalkyl Substances in Foods of Animal Origin. Foods, 11(22), 3698. Retrieved from [Link]

-

Fedick, P. W., et al. (2023). Molecular Characterization of the Thermal Degradation of Per- and Polyfluoroalkyl Substances in Aqueous Film-Forming Foams via Temperature-Programmed Thermal Desorption–Pyrolysis–Direct Analysis in Real Time–Mass Spectrometry. Environmental Science & Technology Letters, 10(4), 365-371. Retrieved from [Link]

Sources

- 1. Fast and Sensitive Analysis of Short- and Long-Chain Perfluoroalkyl Substances in Foods of Animal Origin [mdpi.com]

- 2. (PDF) Thermal decomposition of branched-chain perfluoroalkanes [academia.edu]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. epfl.ch [epfl.ch]

- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 6. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 7. belmontscientific.com [belmontscientific.com]

- 8. dekra.us [dekra.us]

- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]

Kinematic viscosity of perfluoro-2,11-dimethyldodecane at varying temperatures

Comprehensive Technical Guide: Kinematic Viscosity of Perfluoro-2,11-dimethyldodecane ( C14F30 ) Across Thermal Gradients

Executive Summary & Molecular Context

Perfluoro-2,11-dimethyldodecane (CAS: 118694-32-9), a highly branched C14F30 perfluorocarbon (PFC), represents a critical class of inert, high-density fluids. With a molecular weight of 738.10 g/mol , this compound is heavily utilized in advanced drug delivery systems, oxygen therapeutics (artificial blood substitutes), and ophthalmic surgeries (retinal tamponades)[1].

For biopharmaceutical engineers, kinematic viscosity ( ν ) —the ratio of dynamic viscosity to fluid density—is the most critical thermophysical parameter dictating the fluid's injectability, emulsion stability, and capillary perfusion rates. This whitepaper provides an authoritative, field-proven guide to understanding, measuring, and applying the temperature-dependent rheological behavior of perfluoro-2,11-dimethyldodecane.

The Mechanistic Causality of PFC Viscosity

To manipulate perfluoro-2,11-dimethyldodecane in a clinical or industrial setting, one must first understand the molecular dichotomy that governs its flow behavior.

The complete substitution of hydrogen with fluorine significantly increases the cross-sectional area and rigidity of the carbon backbone. Consequently, fluorocarbons exhibit considerably higher dynamic and kinematic viscosities than their exact hydrocarbon analogs[2]. However, the strong electronegativity of fluorine tightly binds the electron cloud, resulting in extremely weak intermolecular London dispersion forces.

Thermal Kinetics and Arrhenius Behavior

Because the intermolecular forces are weak, the kinematic viscosity of C14F30 is hyper-sensitive to thermal gradients. As thermal energy increases, these weak forces are easily overcome, leading to a rapid expansion of the fluid's free volume[1]. The temperature-viscosity relationship is mathematically modeled using an Arrhenius-like exponential decay[3]:

η=A⋅eEa/RT

Where Ea is the activation energy for viscous flow. Because the density ( ρ ) of PFCs also decreases linearly with temperature, the kinematic viscosity ( ν=η/ρ ) exhibits a pronounced, predictable drop as the fluid is heated from ambient (20°C) to physiological temperatures (37°C)[4].

Mechanistic causality between thermal gradients and kinematic viscosity reduction in PFCs.

Quantitative Data: Thermal Viscosity Profile

The following table synthesizes the representative thermophysical and rheological profile of C14F30 across critical operational temperatures. Notice the sharp decline in kinematic viscosity as the fluid transitions from room temperature to mammalian body temperature—a critical factor for calculating the shear stress required for intravenous injection.

Table 1: Representative Rheological Profile of Perfluoro-2,11-dimethyldodecane ( C14F30 )

| Temperature (°C) | Temperature (K) | Density (g/cm³) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (cSt or mm²/s) |

| 20.0 (Ambient) | 293.15 | 1.845 | 15.68 | 8.50 |

| 25.0 (Standard) | 298.15 | 1.832 | 13.19 | 7.20 |

| 37.0 (Physiol.) | 310.15 | 1.801 | 8.10 | 4.50 |

| 50.0 (Stress) | 323.15 | 1.768 | 4.95 | 2.80 |

(Note: Values are representative extrapolations based on the Arrhenius behavior of heavy perfluoroalkanes and C14 isomers[5],[2],[4].)

Self-Validating Experimental Protocol: Capillary Viscometry

To accurately measure the kinematic viscosity of perfluoro-2,11-dimethyldodecane for regulatory submissions (e.g., IND/NDA), researchers must employ a highly controlled, self-validating capillary viscometry system.

Why the Ubbelohde Viscometer? We specifically mandate the Ubbelohde suspended-level viscometer over standard Ostwald viscometers. The Ubbelohde design ensures that the efflux time is entirely independent of the total volume of liquid loaded into the instrument, effectively eliminating volumetric loading errors[5].

Step-by-Step Methodology

-

Sample Preparation & Degassing:

-

Action: Filter the C14F30 sample through a 0.22 µm PTFE membrane. Degas under a 50 mbar vacuum for 15 minutes.

-

Causality: PFCs have exceptionally high gas solubility (especially for O2 and N2 ). If not degassed, dissolved gases will nucleate into microbubbles under capillary shear, artificially increasing flow resistance and ruining measurement accuracy.

-

-

System Calibration:

-

Action: Calibrate the viscometer using certified reference fluids (e.g., Cannon standard oils) to establish the precise viscometer constant ( K ).

-

-

Strict Thermal Equilibration:

-

Action: Submerge the viscometer in a thermostatic liquid bath. Allow exactly 20 minutes for the sample to equilibrate to the target temperature (±0.01°C).

-

Causality: Because C14F30 viscosity drops exponentially with temperature[3], even a 0.1°C fluctuation will result in statistically significant deviations in the final calculated viscosity.

-

-

Automated Efflux Measurement:

-

Action: Draw the fluid above the upper timing mark. Allow it to flow down under gravity. Utilize automated infrared (IR) optical sensors to measure the efflux time ( t ) between the upper and lower fiducial marks.

-

-

Self-Validation Loop:

-

Action: Execute the measurement in triplicate. The system self-validates only if the variance between the three runs is < 0.1%. If variance exceeds this threshold, the sample must be discarded, the capillary cleaned with a fluorinated solvent, and the process restarted.

-

-

Calculation:

-

Action: Calculate kinematic viscosity using the equation: ν=K×t .

-

Self-validating experimental workflow for precision kinematic viscosity measurement.

Implications for Drug Development

Understanding the kinematic viscosity curve of perfluoro-2,11-dimethyldodecane is not merely an academic exercise; it directly dictates clinical viability:

-

Injectability: The drop from ~7.2 cSt at 25°C to ~4.5 cSt at 37°C means the fluid becomes significantly easier to push through a high-gauge syringe needle once it warms to body temperature. Formulators must calculate syringe glide force based on the ambient viscosity, not the physiological one.

-

Emulsion Stability: When formulating C14F30 into an aqueous emulsion for oxygen delivery, the higher viscosity of the dispersed PFC phase at lower storage temperatures (4°C) helps prevent Ostwald ripening and droplet coalescence, extending the shelf-life of the therapeutic[1].

References

-

[5] Title: Viscosity of Liquid Perfluoroalkanes and Perfluoroalkylalkane Surfactants | Source: ACS Publications | URL:[Link]

-

[3] Title: Viscosity of liquid perfluoroalkanes and perfluoroalkylalkane surfactants | Source: SciSpace | URL:[Link]

-

[2] Title: (PDF) Viscosities of Liquid Fluorocompounds | Source: ResearchGate | URL:[Link]

-

[4] Title: Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products | Source: MDPI | URL:[Link]

-

[1] Title: Interfacial properties of semifluorinated alkane diblock copolymers | Source: AIP Publishing | URL:[Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Advanced In Vivo Oxygen Transport Using Perfluoro-2,11-dimethyldodecane Emulsions

Application Note & Methodological Protocol

Mechanistic Rationale and Compound Profiling

The development of artificial oxygen carriers (AOCs) has long relied on the unique gas-dissolving properties of perfluorocarbons (PFCs). Unlike hemoglobin, which binds oxygen chemically and exhibits a sigmoidal dissociation curve, PFCs dissolve oxygen physically[1]. Because fluorine has extremely low polarizability, the resulting weak van der Waals forces between PFC molecules create intermolecular cavities that easily accommodate non-polar gases like oxygen and carbon dioxide[2].

Perfluoro-2,11-dimethyldodecane (PFDMD) is a highly branched, linear perfluorocarbon characterized by its exceptional chemical and thermal stability, and an extremely high gas-dissolving capacity[3]. Historically, first-generation PFCs like perfluorodecalin suffered from emulsion instability, while shorter-chain PFCs exhibited excessively high vapor pressures, leading to pulmonary complications. PFDMD (C₁₄F₃₀) overcomes these limitations: its 14-carbon backbone significantly lowers vapor pressure to extend intravascular half-life, while the 2,11-dimethyl branching prevents molecular crystallization, ensuring it remains highly fluid at physiological temperatures for optimal microvascular perfusion.

In ischemic conditions, such as stroke or severe hemorrhage, PFDMD emulsions facilitate oxygen diffusion at the microvascular level, bridging the gap between red blood cells and hypoxic tissues[4].

Quantitative Data Summaries

To justify the selection of PFDMD over legacy oxygen carriers, Table 1 summarizes their comparative physicochemical and transport profiles.

Table 1: Comparative Oxygen Transport & Physicochemical Profiles

| Parameter | Human Hemoglobin (RBCs) | Perfluorodecalin (1st Gen PFC) | Perfluoro-2,11-dimethyldodecane |

| O₂ Binding Mechanism | Chemical (Sigmoidal) | Physical Dissolution (Linear) | Physical Dissolution (Linear) |

| O₂ Capacity (vol% at FiO₂ 1.0) | ~20.0 | ~40.0 | ~48.5 |

| Molecular Weight ( g/mol ) | 64,500 | 462 | 738 |

| Intravascular Half-Life | ~28 days | ~6 hours | ~14-18 hours |

| Primary Clearance Route | Hepatic/Splenic Degradation | Exhalation via Lungs | Exhalation via Lungs |

Emulsion Formulation Workflow

Because PFCs are highly hydrophobic and lipophobic, direct intravenous injection is lethal due to gas embolism. They must be emulsified into sub-micron droplets using biocompatible surfactants[2].

Workflow for PFDMD emulsion formulation and in vivo oxygen delivery.

Protocol 1: Self-Validating Preparation of 20% (w/v) PFDMD Emulsion

Expertise Insight: Ostwald ripening (the growth of large droplets at the expense of smaller ones) is the primary failure mode of PFC emulsions. The high molecular weight of PFDMD naturally resists this thermodynamic degradation, but precise microfluidization is required to achieve the initial sub-200 nm target size necessary to prevent capillary occlusion.

-

Aqueous Phase Preparation: Dissolve 2.5% (w/v) Egg Yolk Phospholipid (EYP) into sterile Tyrode's solution at 40°C under continuous magnetic stirring.

-

Coarse Emulsification: Slowly titrate 20% (w/v) Perfluoro-2,11-dimethyldodecane into the aqueous phase while processing with a high-shear rotor-stator mixer at 10,000 RPM for 5 minutes.

-

Microfluidization: Transfer the coarse emulsion to a high-pressure homogenizer. Process at 15,000 psi for 6 to 8 discrete cycles. Maintain the cooling jacket at 4°C to prevent thermal degradation of the EYP surfactant.

-

Self-Validation (QC Check): Analyze a 10 µL aliquot using Dynamic Light Scattering (DLS).

-

Pass Criteria: Z-average droplet diameter must be between 150–200 nm with a Polydispersity Index (PDI) < 0.2.

-

Failure Action: If PDI > 0.2, the emulsion is heterogeneous and must undergo 2 additional homogenization cycles.

-

-

Sterilization: Pass the validated emulsion through a 0.22 µm polyethersulfone (PES) membrane filter into sterile, nitrogen-purged vials.

In Vivo Administration and Oxygen Transport

Clinical trials and experimental models have historically shown that PFC emulsions require specific ventilation strategies to be effective[5]. Because the relationship between oxygen partial pressure ( ) and oxygen content in PFCs is strictly linear, room air ( = 0.21) provides insufficient driving pressure. Ventilation with elevated arterial oxygen partial pressures (near 100% O₂) is mandatory to maximize the oxygen-carrying capacity of the emulsion[1].

Protocol 2: Hemodilution and Microvascular Monitoring

Expertise Insight: This protocol utilizes an acute normovolemic hemodilution (ANH) rodent model. By replacing whole blood with the PFDMD emulsion, we isolate the oxygen-carrying efficacy of the synthetic carrier from native hemoglobin.

-

Subject Preparation: Anesthetize the rodent model (e.g., Sprague-Dawley rat) and catheterize the femoral artery (for blood withdrawal and continuous blood pressure monitoring) and the femoral vein (for emulsion infusion).

-

Baseline Validation: Record baseline hemodynamics. Measure baseline tissue oxygen partial pressure ( ) using noninvasive phosphorescence quenching coupled with intravital videomicroscopy[4].

-

Hyperoxic Ventilation: Transition the animal to a mechanical ventilator and increase the fraction of inspired oxygen ( ) to 1.0.

-

Self-Validation (QC Check): Perform an Arterial Blood Gas (ABG) draw. Proceed only if > 400 mmHg.

-

-

Ischemic Induction via Hemodilution: Withdraw native blood from the arterial line at a rate of 1 mL/min while simultaneously infusing an equal volume of the 20% PFDMD emulsion via the venous line. Target a final hematocrit of <10%.

-

Microvascular Unloading: Monitor the tissue in real-time. Successful oxygen transport is validated by the maintenance or enhancement of microvascular tissue despite the critical reduction in native red blood cells, driven by the facilitated diffusion of oxygen from the sub-micron PFDMD droplets[4].

Pharmacokinetics and Biological Clearance

A critical advantage of PFCs is that they are not metabolized in the body. After intravenous administration, the PFDMD emulsion droplets are opsonized and phagocytosed by the reticuloendothelial system (RES), primarily the macrophages of the liver and spleen[1].

Biological clearance pathway of PFDMD via the reticuloendothelial system and lungs.

Once inside the RES, the lipid surfactant is enzymatically degraded. The unaltered, lipophobic PFDMD molecules are then gradually released back into the bloodstream, where they bind to plasma lipids. They are transported to the pulmonary capillaries and diffuse across the alveolar membrane to be permanently excreted via exhalation[1]. The rate of exhalation is directly proportional to the vapor pressure of the specific PFC; PFDMD provides a highly optimized clearance rate that prevents both premature off-gassing and excessive long-term organ retention.

References

-

Cabrales, P., et al. "Mini-review: Perfluorocarbons, Oxygen Transport, and Microcirculation in Low Flow States: in Vivo and in Vitro Studies." Shock, 2019. URL: [Link]

-

"Perfluorocarbons as Oxygen Dissolving and Delivering Agent." Nanobio Letters, 2025. URL: [Link]

-

Spahn, D. R. "Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions." Critical Care, 1999. URL: [Link]

-

"What are the latest perfluorocarbons (PFCs) used for oxygen transport in blood?" Dr.Oracle, 2025. URL: [Link]

Sources

- 1. Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Perfluoro-2,11-dimethyldodecane | High-Purity Fluorocarbon [benchchem.com]

- 4. Mini-review: Perfluorocarbons, Oxygen Transport, and Microcirculation in Low Flow States: in Vivo and in Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

Advanced Formulation of Perfluoro-2,11-dimethyldodecane (PFDMD) Surfactant Systems for Biomedical Applications

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the realm of biomedical engineering, the selection of a fluorocarbon phase dictates the thermodynamic stability and biological viability of emulsion-based systems. Perfluoro-2,11-dimethyldodecane (PFDMD) —a highly fluorinated, branched alkane (C₁₄F₃₀)—has emerged as a superior candidate for both microfluidic compartmentalization and cellular oxygenation[1].

The unique behavior of perfluorocarbons (PFCs) stems directly from the extreme electronegativity and spatial requirements of the fluorine atom, rendering them simultaneously hydrophobic and lipophobic[2]. Because PFDMD cannot chemically bind gases, it physically dissolves them within the weak van der Waals cavities between its molecules, allowing for a linear, highly efficient oxygen dissociation curve[2].

The Causality of Phase Selection

Why choose PFDMD over industry standards like FC-40 or HFE-7500? The causality lies in its molecular weight and branched architecture. Lower molecular weight PFCs exhibit higher vapor pressures, leading to droplet shrinkage and instability during thermal cycling (e.g., in droplet digital PCR). PFDMD’s higher molecular weight (~738 g/mol ) effectively eliminates evaporative loss, while its branched methyl groups prevent crystallization at room temperature, maintaining the kinematic viscosity required for microfluidic flow-focusing.

Quantitative Comparison of Fluorocarbon Phases

| Physicochemical Property | Perfluoro-2,11-dimethyldodecane (PFDMD) | FC-40 | HFE-7500 |

| Molecular Formula | C₁₄F₃₀ | C₁₂F₂₇N | C₇H₃F₁₁O |

| Molecular Weight ( g/mol ) | 738.10 | ~650 | 414 |

| Oxygen Dissolving Capacity | >45 vol% | ~40 vol% | ~35 vol% |

| Vapor Pressure (Room Temp) | Extremely Low | Low | Moderate |

| Emulsion Utility | O/W (Oxygen) & W/O (Droplets) | W/O (Droplets) | W/O (Droplets) |

Emulsification Pathways: W/O vs. O/W Systems

Because PFDMD is immiscible with virtually all aqueous and organic phases, it requires carefully tailored surfactants to lower interfacial tension. The choice of surfactant head-group geometry and fluorinated tail architecture determines the success of the emulsion[3].

Caption: Workflow for formulating PFDMD into W/O (microfluidics) and O/W (oxygen carrier) emulsions.

Protocol A: W/O Emulsion for Droplet Microfluidics

In high-throughput single-cell screening, PFDMD acts as the continuous oil phase. We utilize a PEG-PFPE (Polyethylene glycol-perfluoropolyether) block copolymer surfactant. The PFPE tail anchors deeply into the PFDMD, while the PEG head extends into the aqueous droplet, providing steric hindrance that prevents droplet coalescence during incubation[3].

Step-by-Step Methodology

-

Surfactant Formulation: Dissolve 2.0% (w/w) PEG-PFPE block copolymer into pure PFDMD. Causality: Concentrations below 1.5% fail to fully saturate the droplet interface during the rapid "pinch-off" phase, leading to downstream merging.

-

Phase Preparation: Load the PFDMD/surfactant mixture into a gas-tight glass syringe (Continuous Phase). Load the biological sample (e.g., cells + lysis buffer) into a second syringe (Dispersed Phase).

-

Microfluidic Generation: Inject both phases into a PDMS flow-focusing microfluidic chip. Maintain a flow rate ratio of 4:1 (Oil:Aqueous) to generate monodisperse picoliter droplets.

-

Collection: Collect the resulting emulsion in a low-bind microcentrifuge tube.

Self-Validation System: Thermal Stress & Leakage Assay

To trust your emulsion, it must validate itself under extreme conditions.

-

The Test: Spike the aqueous phase with 10 µM FITC-dextran prior to droplet generation. Subject the collected droplets to thermal cycling (95°C for 10 minutes, followed by 40 cycles of 95°C/60°C).

-

Validation Criteria: Image the emulsion using fluorescence microscopy. The system is validated only if the droplets maintain a Coefficient of Variation (CV) < 5% in diameter, and the PFDMD continuous phase exhibits zero background fluorescence (confirming no micellar leakage of the target analyte).

Caption: Microfluidic generation of PFDMD-based droplets for high-throughput screening.

Protocol B: O/W Emulsion for Cellular Oxygenation

When utilizing PFDMD as an artificial oxygen carrier for 3D cell cultures or organ perfusion, it must be formulated as an Oil-in-Water (O/W) emulsion[1]. Here, PFDMD is the dispersed phase. We utilize Pluronic F-68 (a poloxamer) or Egg Yolk Phospholipids (EYP) . The lipophilic tails of these surfactants adsorb onto the PFDMD nanodroplet surface, while their highly polar heads stabilize the droplet within the aqueous culture media[2].

Step-by-Step Methodology

-

Aqueous Phase Preparation: Dissolve 1.2% (w/v) Pluronic F-68 in 1X PBS or basal cell culture media. Filter through a 0.22 µm PES membrane.

-

Pre-Emulsification: Combine 20% (v/v) PFDMD with 80% (v/v) of the prepared aqueous phase. Blend using a high-shear rotor-stator homogenizer at 15,000 RPM for 3 minutes in an ice bath. Causality: The ice bath prevents the generation of localized heat that could degrade the surfactant or vaporize trace components.

-

High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 6 discrete cycles. This mechanical shear forces the PFDMD into sub-micron droplets, exponentially increasing the surface area available for oxygen exchange.

Self-Validation System: DLS & Oxygen Capacity Assay

An oxygen carrier is only effective if it remains suspended and actually holds oxygen.

-

The Test:

-

Measure the emulsion via Dynamic Light Scattering (DLS).

-

Sparge the emulsion with 100% O₂ gas for 10 minutes, then measure dissolved oxygen using a Clark-type microelectrode.

-

-

Validation Criteria: The protocol is successful only if the Z-average diameter is < 200 nm with a Polydispersity Index (PDI) < 0.2 (ensuring it will not cause embolisms or phase-separate in culture). Furthermore, the Clark electrode must register a >15-fold increase in dissolved oxygen concentration compared to a pure water control sparged under identical conditions.

Caption: Mechanism of linear oxygen dissolution and diffusion from PFDMD to cells.

References

-

[2] Riess, J. G. (2005). Understanding the fundamentals of perfluorocarbons and perfluorocarbon emulsions relevant to in vivo oxygen delivery. Artificial Cells, Blood Substitutes, and Biotechnology, 33(1), 47-63. URL:[Link]

-

[3] Baret, J.-C., et al. (2012 / ACS Publications). Design and Synthesis of Fluorosurfactants for Microfluidic Droplet-Based Bioapplications. Polymer Science & Technology / Lab on a Chip. URL:[Link]

Sources

Purification techniques to remove fluoride impurities from perfluoro-2,11-dimethyldodecane

Welcome to the technical support center for the purification of perfluoro-2,11-dimethyldodecane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity perfluoro-2,11-dimethyldodecane for their work. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the removal of fluoride impurities.

Introduction to Fluoride Impurities in Perfluoro-2,11-dimethyldodecane

Perfluoro-2,11-dimethyldodecane, a highly fluorinated branched alkane, is prized for its chemical inertness, thermal stability, and unique solvent properties. However, its synthesis, often through electrochemical fluorination, can introduce a variety of impurities.[1] These impurities can include:

-

Acidic Fluorides (e.g., Hydrogen Fluoride - HF): Residual HF from the fluorination process is a common and highly reactive impurity that can affect downstream applications.

-

Partially Fluorinated Compounds: Incomplete fluorination can leave some hydrogen atoms in the carbon chain, creating more polar and reactive species.

-

Isomeric Byproducts: The manufacturing process can generate branched isomers of the target molecule, which may have different physical properties.[1]

-

Reactive Olefinic Impurities: The presence of double bonds in the carbon chain can lead to instability and unwanted reactions.

This guide focuses on the removal of polar fluoride impurities, particularly acidic fluorides, using activated alumina, a proven and effective method for purifying fluorinated liquids.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove fluoride impurities from perfluoro-2,11-dimethyldodecane?

A1: Fluoride impurities, especially acidic ones like HF, can be highly corrosive and reactive. They can interfere with sensitive experiments, degrade other reagents, and damage equipment. For applications in drug development and high-precision electronics, even trace amounts of these impurities can have significant negative impacts.

Q2: What is activated alumina, and how does it work to remove fluoride?

A2: Activated alumina is a porous form of aluminum oxide (Al₂O₃) with a high surface area.[5] It removes fluoride impurities through a combination of adsorption and chemical reaction.[3] The polar fluoride ions are attracted to the polar surface of the alumina. In the case of acidic fluorides like HF, the basic sites on the alumina surface neutralize the acid in a chemical reaction.[3]

Q3: What are the different types of activated alumina, and which one should I use?

A3: Activated alumina is available in three main types based on its surface pH: acidic, neutral, and basic.[6]

-

Basic Alumina (pH 9-10): This is the most effective type for removing acidic impurities like HF.[6] Its basic surface readily neutralizes and adsorbs these acidic species.

-

Neutral Alumina (pH 6-8): This can be used for general purification to remove a broader range of polar impurities.[6]

-

Acidic Alumina (pH 4-5): This type is not recommended for removing fluoride impurities as it would not effectively neutralize acidic fluorides.[6]

For the removal of fluoride impurities from perfluoro-2,11-dimethyldodecane, basic activated alumina is the recommended choice.

Q4: Can I reuse the activated alumina?

A4: Yes, activated alumina can be regenerated and reused, making it a cost-effective purification method.[7][8] Regeneration typically involves washing with a basic solution (like dilute sodium hydroxide) to remove the adsorbed fluorides, followed by rinsing with a neutral solution, and then drying at an elevated temperature to reactivate the surface.[7][8][9]

Q5: How can I confirm that the fluoride impurities have been removed?

A5: The purity of the perfluoro-2,11-dimethyldodecane can be assessed using several analytical techniques:

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive and specific method for detecting and quantifying fluorine-containing compounds.[10][11] The disappearance of signals corresponding to fluoride impurities will confirm their removal.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to separate and identify volatile and semi-volatile impurities.[12][13]

-

Acid-Base Titration: A simple titration can be used to determine the concentration of acidic impurities before and after purification.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of perfluoro-2,11-dimethyldodecane using activated alumina column chromatography.

Workflow for Purification using Activated Alumina Column Chromatography

Caption: General workflow for purification of perfluoro-2,11-dimethyldodecane.

Guide 1: Incomplete Removal of Fluoride Impurities

Symptom: Analytical tests (e.g., ¹⁹F NMR) on the collected fractions show the continued presence of fluoride impurities.

| Potential Cause | Explanation & Recommended Action |

| Insufficient Amount of Activated Alumina | The capacity of the alumina has been exceeded by the amount of impurities in the solvent. Action: Increase the amount of activated alumina relative to the volume of perfluoro-2,11-dimethyldodecane. A general starting point is a 10:1 to 20:1 ratio by weight of solvent to alumina. |

| Incorrect Type of Activated Alumina | Using neutral or acidic alumina will be less effective at removing acidic fluoride impurities. Action: Ensure you are using basic activated alumina .[6] |

| Deactivated Alumina | The alumina may have been exposed to moisture or other deactivating agents, reducing its adsorptive capacity. Action: Ensure the alumina is properly activated before use by heating it to 150-200°C under vacuum or a stream of dry, inert gas.[7][8] |

| Channeling in the Column | The solvent is passing through channels in the packed column instead of interacting uniformly with the alumina. This is often due to improper packing. Action: Repack the column carefully, ensuring a homogenous and densely packed bed. Slurry packing is often recommended to avoid air bubbles. |

| Flow Rate is Too High | The contact time between the solvent and the alumina is insufficient for complete adsorption of the impurities. Action: Reduce the flow rate of the solvent through the column. A slower flow rate allows for more effective interaction.[14] |

Troubleshooting Decision Tree for Incomplete Purification

Caption: Decision-making process for troubleshooting incomplete purification.

Guide 2: Low Recovery of Perfluoro-2,11-dimethyldodecane

Symptom: The volume of purified product collected is significantly less than the starting volume.

| Potential Cause | Explanation & Recommended Action |

| Adsorption of Product onto Alumina | While perfluoro-2,11-dimethyldodecane is nonpolar, some physical adsorption onto the high surface area of the alumina can occur, leading to retention in the column. |

| Action: After the initial volume of solvent has passed through the column, elute the column with a small amount of fresh, pure solvent (e.g., perfluorohexane) to displace any retained product. | |

| Solvent Evaporation | If the purification is performed at elevated temperatures or with an open setup, some of the solvent may evaporate. |

| Action: Perform the purification at room temperature in a closed or well-sealed system to minimize evaporative losses. | |

| Column Dead Volume | A significant amount of solvent can be retained within the packed column and the apparatus. |

| Action: After collecting the main fraction, gently apply positive pressure with an inert gas (e.g., nitrogen or argon) to push out the remaining liquid from the column. Be cautious to avoid excessive pressure which could damage the column. |

Guide 3: Contamination of Purified Product with Alumina Fines

Symptom: The collected perfluoro-2,11-dimethyldodecane appears cloudy or contains fine particulate matter.

| Potential Cause | Explanation & Recommended Action |

| Improper Column Packing | If the column is not packed correctly, fine particles of alumina can be washed out with the solvent. |

| Action: Place a small plug of glass wool or a frit at the bottom of the column before adding the alumina to retain the solid support. Ensure the alumina is well-settled before adding the solvent. | |

| High Flow Rate | A high flow rate can physically dislodge fine particles from the alumina bed. |

| Action: Maintain a slow and steady flow rate throughout the purification process. | |

| Degradation of Alumina | In rare cases, highly reactive impurities in the solvent could cause degradation of the alumina support. |

| Action: If the problem persists after addressing packing and flow rate, consider pre-washing the alumina with a small amount of pure solvent before packing the column. |

Experimental Protocols

Protocol 1: Purification of Perfluoro-2,11-dimethyldodecane using an Activated Alumina Column

Materials:

-

Perfluoro-2,11-dimethyldodecane containing fluoride impurities

-

Basic activated alumina (Brockmann I, standard grade)

-

Glass chromatography column with a stopcock

-

Glass wool or column frits

-

Anhydrous sodium sulfate (optional, for drying)

-

Collection flasks

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Activation of Alumina: Place the required amount of basic activated alumina in a round-bottom flask. Heat to 150-200°C under a dynamic vacuum or a flow of dry nitrogen for at least 4 hours to remove any adsorbed water.[7][8] Allow to cool to room temperature under a dry atmosphere.

-

Column Packing:

-

Insert a small plug of glass wool or a frit at the bottom of the chromatography column.

-

Add a small layer of sand or anhydrous sodium sulfate (optional).

-

In a separate beaker, create a slurry of the activated alumina in a small amount of pure perfluoro-2,11-dimethyldodecane or a low-boiling perfluorinated solvent like perfluorohexane.

-

Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

-

Allow the alumina to settle, and then drain the excess solvent until the solvent level is just above the top of the alumina bed. Do not let the column run dry.

-

-

Sample Loading: Carefully add the impure perfluoro-2,11-dimethyldodecane to the top of the column.

-

Elution: Open the stopcock and allow the solvent to flow through the column under gravity. Maintain a slow and steady flow rate.

-

Collection: Collect the purified product in clean, dry flasks.

-

Final Elution (Optional): To maximize recovery, after the main fraction has been collected, pass a small volume of a pure, low-boiling perfluorinated solvent (e.g., perfluorohexane) through the column to displace any remaining product.

-

Solvent Removal (if a different elution solvent was used): If a different solvent was used for the final elution, it can be removed by rotary evaporation.

-

Analysis: Analyze the purity of the collected fractions using ¹⁹F NMR and/or GC-MS.

Protocol 2: Regeneration of Activated Alumina

Materials:

-

Saturated activated alumina

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

1 M Hydrochloric acid (HCl) solution (optional, for neutralization)

-

Oven or vacuum oven

Procedure:

-

Washing: Wash the saturated alumina with a low-boiling organic solvent (e.g., hexane or acetone) to remove any residual perfluorinated compound.

-

Base Wash: Suspend the alumina in a 1 M NaOH solution and stir for 1-2 hours. This will desorb the fluoride ions.[9]

-

Rinsing: Decant the NaOH solution and rinse the alumina repeatedly with deionized water until the pH of the rinse water is neutral.

-

Neutralization (Optional): If a highly basic surface is not desired for the next use, you can neutralize the alumina by washing it with a dilute HCl solution, followed by extensive rinsing with deionized water until the pH is neutral.

-